

4-Bromomethcathinone as a novel psychoactive substance (NPS) overview.

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Compound of Interest

Compound Name: 4-Bromomethcathinone

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4-Bromomethcathinone: A Technical Guide for Researchers

An In-depth Overview of a Novel Psychoactive Substance

Abstract

4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Structurally related to methcathinone and the more widely known mephedrone (4-methylmethcathinone), 4-BMC primarily functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[1][2] This dual mechanism of action results in a complex pharmacological profile, with some reports suggesting its effects are more akin to an antidepressant than a classic psychostimulant.[1][3] This technical guide provides a comprehensive overview of 4-BMC, including its chemical properties, synthesis, pharmacological actions, analytical methods of detection, and potential toxicological effects. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Chemical and Physical Properties

4-Bromomethcathinone is a ring-substituted synthetic cathinone.[4] The introduction of a bromine atom at the para position of the phenyl ring significantly influences its pharmacological properties, particularly its affinity for the serotonin transporter.[5] The hydrochloride salt is the common form available for research and is a white crystalline solid.[6]

Property	Value	Reference(s)
IUPAC Name	1-(4-bromophenyl)-2-(methylamino)propan-1-one	[7]
Synonyms	4-BMC, Brephedrone, 4-bromo-N-methylcathinone	[7][8]
CAS Number	486459-03-4 (base), 135333-27-6 (HCl salt)	[7]
Molecular Formula	C ₁₀ H ₁₂ BrNO (base), C ₁₀ H ₁₂ BrNO • HCl (HCl salt)	[8]
Molecular Weight	242.11 g/mol (base), 278.57 g/mol (HCl salt)	[6][9]
Appearance	White powder (HCl salt)	[7]
Melting Point	186-189 °C (HCl salt)	[3]
UVmax	264 nm	[3]

Synthesis

The synthesis of **4-bromomethcathinone** typically follows a two-step process common for many synthetic cathinones, involving the bromination of a precursor followed by amination.[3][8]

General Synthesis Protocol: From 4-Bromopropiophenone

A common route for the synthesis of 4-BMC involves the α -bromination of 4-bromopropiophenone, followed by reaction with methylamine.

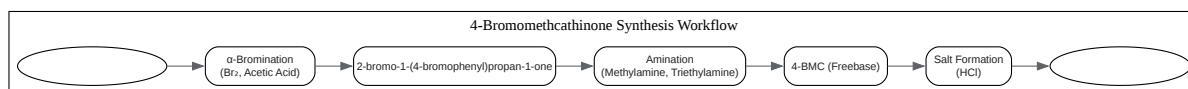
Step 1: α -Bromination of 4-Bromopropiophenone

- Dissolve 4-bromopropiophenone in a suitable solvent, such as glacial acetic acid.
- Slowly add an equimolar amount of bromine (Br_2) dropwise to the solution while stirring.
- Continue stirring the reaction mixture for a specified period, typically an hour, to ensure complete bromination.
- Pour the reaction mixture into cold water to precipitate the α -bromo ketone product, 2-bromo-1-(4-bromophenyl)propan-1-one.
- Isolate the product by filtration and wash with a sodium carbonate solution to neutralize any remaining acid.
- The crude product can be purified by recrystallization from a suitable solvent like ether.

Step 2: Amination of 2-bromo-1-(4-bromophenyl)propan-1-one

- Dissolve the purified 2-bromo-1-(4-bromophenyl)propan-1-one in a solvent such as dichloromethane (CH_2Cl_2).
- In a separate flask, prepare a solution of methylamine hydrochloride and a base, such as triethylamine, in dichloromethane. The base is necessary to neutralize the hydrobromic acid formed during the reaction.
- Add the solution of the α -bromo ketone dropwise to the methylamine solution over an extended period (e.g., one hour) with constant stirring.
- After the addition is complete, continue to stir the mixture at room temperature for several hours (e.g., 4 hours) to allow the reaction to go to completion.
- The resulting **4-bromomethcathinone** freebase is often unstable and is typically converted to its hydrochloride salt.
- To form the hydrochloride salt, bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., ether).

- The precipitated **4-bromomethcathinone** hydrochloride is then collected by filtration and can be further purified by recrystallization from a solvent such as isopropanol.



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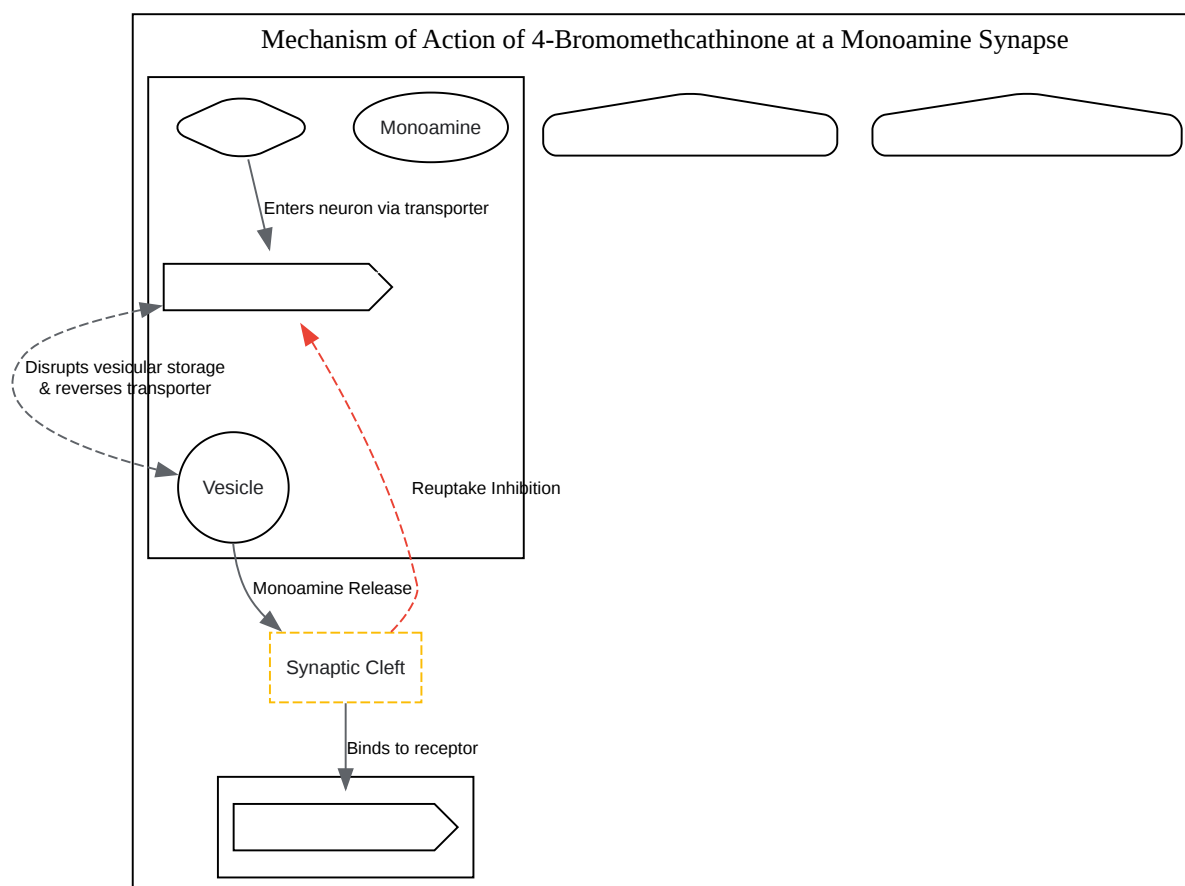
A simplified workflow for the synthesis of **4-Bromomethcathinone** HCl.

Pharmacology

4-Bromomethcathinone exerts its psychoactive effects primarily by interacting with monoamine transporters. It acts as both a releasing agent and a reuptake inhibitor for dopamine (DA), norepinephrine (NE), and serotonin (5-HT).^{[1][2]}

Mechanism of Action

The primary mechanism of action of 4-BMC is the induction of monoamine release from presynaptic neurons.^[1] It serves as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^[5] Upon being transported into the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of the transporters, leading to an efflux of neurotransmitters into the synaptic cleft.^[5] Additionally, 4-BMC can inhibit the reuptake of these neurotransmitters from the synapse, further increasing their extracellular concentrations.^[1]



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Signaling pathway of 4-BMC at a monoamine synapse.

Quantitative Pharmacological Data

The affinity of 4-BMC for monoamine transporters has been quantified in vitro. The para-bromo substitution confers a higher affinity for the serotonin transporter compared to the dopamine and norepinephrine transporters.[5]

Table 1: In Vitro Binding Affinities (K_i , μM) and Transporter Inhibition (IC_{50} , μM) of 4-BMC and Related Cathinones

Compound	hDAT (K_i/IC_{50})	hNET (K_i/IC_{50})	hSERT (K_i/IC_{50})	Reference(s)
4-Bromomethcathinone (4-BMC)	>10	0.453	0.430	[1]
Mephedrone (4-MMC)	1.29	0.48	2.02	[10]
Methcathinone	0.38	0.26	7.74	[10]
Cocaine	0.27	0.50	0.31	[10]
MDMA	2.82	0.70	0.65	[10]

Lower values indicate higher affinity/potency.

In Vivo Effects

Preclinical studies in animal models have investigated the behavioral effects of synthetic cathinones. These studies often utilize locomotor activity assays and drug discrimination paradigms to assess stimulant properties and abuse liability.[5][11][12] While specific in vivo data for 4-BMC is limited in the readily available literature, studies on structurally similar cathinones show that they typically produce increases in locomotor activity and can substitute for the discriminative stimulus effects of known stimulants like cocaine and methamphetamine. [5][11] The relatively high serotonergic activity of 4-BMC might also contribute to empathogenic effects, though this is speculative.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **4-bromomethcathinone**.

Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from in vitro studies assessing the potency of compounds to inhibit monoamine transporter function.

Objective: To determine the IC₅₀ values of 4-BMC for the inhibition of dopamine, norepinephrine, and serotonin uptake in cells expressing the respective human transporters.

Materials:

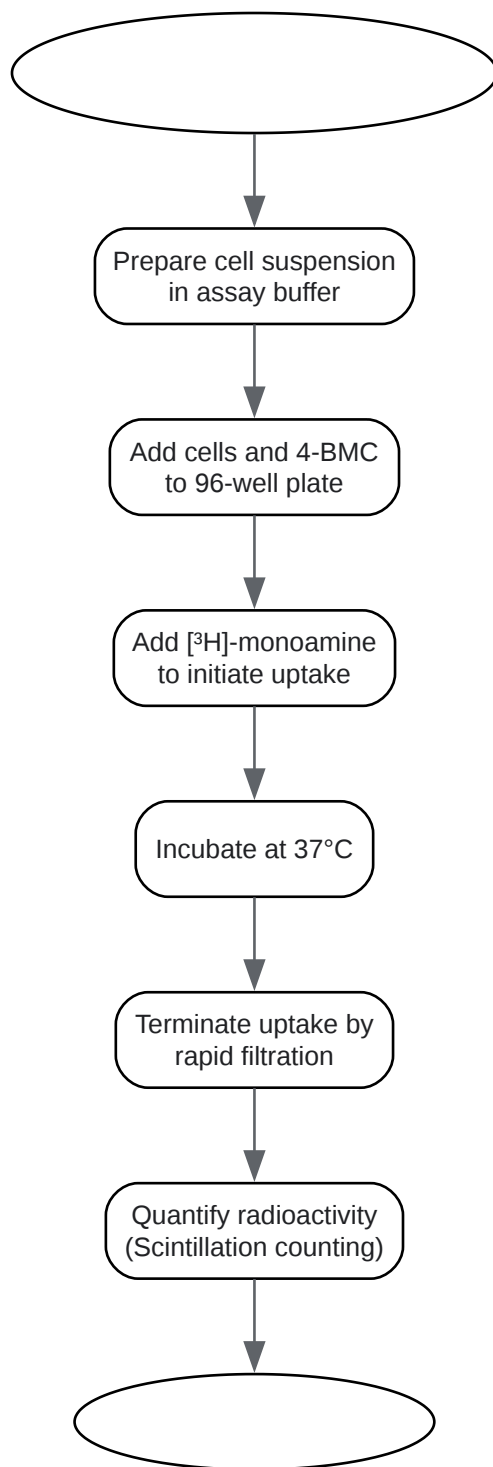
- HEK 293 cells stably expressing hDAT, hNET, or hSERT
- [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
- Assay buffer (e.g., Krebs-HEPES buffer)
- **4-Bromomethcathinone** HCl at various concentrations
- Scintillation vials and fluid
- Microplate reader or scintillation counter

Procedure:

- **Cell Culture:** Maintain HEK 293 cell lines expressing hDAT, hNET, or hSERT in appropriate culture media and conditions.
- **Assay Preparation:** On the day of the experiment, harvest the cells and resuspend them in the assay buffer to a predetermined concentration.
- **Incubation:** In a 96-well plate, add the cell suspension to each well. Then, add varying concentrations of 4-BMC or a vehicle control.
- **Radioligand Addition:** Initiate the uptake by adding the respective [³H]-labeled monoamine to each well.
- **Incubation Period:** Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).

- Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of 4-BMC and determine the IC₅₀ value using non-linear regression analysis.

Monoamine Transporter Uptake Inhibition Assay Workflow



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Experimental workflow for the monoamine transporter uptake inhibition assay.

GC-MS Analysis of 4-Bromomethcathinone in Seized Materials

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the identification and quantification of controlled substances in seized materials.

Objective: To identify and confirm the presence of 4-BMC in a seized sample.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- DB-1 MS column (or equivalent)
- Helium carrier gas
- **4-Bromomethcathinone** HCl reference standard
- Solvent (e.g., methanol or a 1:1 mixture of chloroform and methanol)
- Derivatizing agent (optional, e.g., pentafluoropropionic anhydride - PFPA)

Procedure:

- Sample Preparation:
 - Accurately weigh a portion of the seized material.
 - Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
 - Prepare a solution of the 4-BMC reference standard at the same concentration.
- Derivatization (Optional but Recommended for Cathinones):
 - Evaporate a portion of the sample and reference standard solutions to dryness under a stream of nitrogen.
 - Add the derivatizing agent (e.g., PFPA) and a suitable solvent (e.g., ethyl acetate).

- Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 20 minutes) to form the derivative. Derivatization can improve the chromatographic properties and mass spectral fragmentation of cathinones.^{[15][16]}
- GC-MS Analysis:
 - Injection: Inject 1 µL of the prepared sample and reference standard solutions into the GC-MS system.
 - GC Conditions:
 - Injector Temperature: 280°C
 - Oven Program: Start at 100°C for 1 minute, then ramp up to 300°C at a rate of 12°C/minute, and hold at 300°C for 9 minutes.
 - Carrier Gas Flow: Helium at 1 mL/min.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: 30-550 amu.
- Data Analysis:
 - Compare the retention time of the peak in the sample chromatogram to that of the 4-BMC reference standard.
 - Compare the mass spectrum of the sample peak to the mass spectrum of the 4-BMC reference standard and to a library spectrum. The presence of characteristic fragment ions will confirm the identity of the substance.

Toxicology and Potential for Harm

Like other synthetic cathinones, **4-bromomethcathinone** is associated with potential toxic effects. The potent serotonergic activity of 4-BMC raises concerns about the risk of serotonin

syndrome, a potentially life-threatening condition caused by excessive serotonin in the central nervous system.[17][18][19]

Serotonin Syndrome

Serotonin syndrome is characterized by a triad of symptoms: altered mental status (e.g., agitation, confusion), autonomic dysfunction (e.g., tachycardia, hypertension, hyperthermia), and neuromuscular hyperactivity (e.g., tremor, clonus, hyperreflexia).[20] The risk of serotonin syndrome is significantly increased when serotonergic drugs are taken in high doses or in combination with other substances that also increase serotonin levels, such as certain antidepressants (e.g., SSRIs, MAOIs).[17][20] Given that users of NPS often engage in polysubstance use, the potential for dangerous drug-drug interactions involving 4-BMC is a significant concern.

Conclusion

4-Bromomethcathinone is a synthetic cathinone with a distinct pharmacological profile characterized by potent activity at the serotonin and norepinephrine transporters. Its dual action as a releasing agent and reuptake inhibitor contributes to its complex psychoactive effects. The analytical methods and experimental protocols detailed in this guide provide a framework for the identification, characterization, and further investigation of 4-BMC. Continued research into the pharmacology, toxicology, and in vivo effects of this and other emerging novel psychoactive substances is crucial for understanding their abuse potential and for informing public health and safety initiatives.

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